BMS 599626 dihydrochloride
Description
Properties
Molecular Formula |
C27H27FN8O3.2HCl |
|---|---|
Molecular Weight |
603.48 |
SMILES |
CC(C(/N=C(OC[C@]1([H])COCCN1)O)=CN2NC=N/3)=C2C3=NC4=CC=C5C(C=NN5CC6=CC(F)=CC=C6)=C4.Cl.Cl |
Synonyms |
(3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride |
Origin of Product |
United States |
Rationale for Her Family Kinases As Therapeutic Targets in Oncological Research
The HER family of receptor tyrosine kinases consists of four members: HER1 (also known as EGFR), HER2, HER3, and HER4. These receptors are crucial regulators of cellular processes such as proliferation, differentiation, and survival. mdpi.com In many types of cancer, these signaling pathways are abnormally activated, driving tumor growth and progression. jci.org
The overexpression and/or amplification of HER family members, particularly HER1 and HER2, have been identified as key drivers in a variety of human malignancies. bohrium.com For instance, HER2 is overexpressed in a significant portion of breast cancers and has been linked to a more aggressive disease course. bohrium.comaacrjournals.org This hyper-activation of HER signaling can lead to uncontrolled cell division and resistance to apoptosis, making these kinases highly attractive targets for therapeutic intervention. nih.gov The initial success of single-target HER inhibitors, such as trastuzumab for HER2-positive breast cancer, validated this approach and spurred further research into more comprehensive inhibitory strategies. bohrium.comnih.gov
Discovery and Optimization of Early Her Kinase Inhibitor Leads
The development of small-molecule tyrosine kinase inhibitors (TKIs) represented a major advancement in targeting the HER family. bohrium.com Early efforts focused on creating compounds that could block the ATP-binding site of a single HER family member, thereby preventing its activation. nih.gov This led to the development of first-generation inhibitors with promising, albeit sometimes limited, efficacy.
However, the complexity of HER signaling, which involves the formation of both homodimers (pairs of the same receptor) and heterodimers (pairs of different receptors), presented a challenge. aacrjournals.orgnih.gov Resistance to single-target therapies could emerge through various mechanisms, including the activation of alternative signaling pathways mediated by other HER family members. nih.gov This realization prompted a shift towards the development of inhibitors that could target multiple HER kinases simultaneously.
The process of "hit-to-lead" optimization was crucial in this phase. nih.govbiorxiv.orgbiorxiv.org Researchers would start with a "hit" compound that showed initial activity and then systematically modify its chemical structure to improve properties like potency, selectivity, and pharmacokinetic profile. benthamdirect.com This iterative process of design, synthesis, and testing led to the identification of more potent and selective lead compounds. benthamdirect.com
Evolution of Bms 599626 Dihydrochloride As a Pre Clinical Research Candidate and Pan Her Inhibitor
Identification and Validation of Primary Biological Targets (HER1/EGFR, HER2/ErbB2, HER4)
BMS-599626 is characterized as a pan-HER kinase inhibitor, demonstrating significant activity against multiple members of the HER family. researchgate.netmedchemexpress.com Its primary targets have been identified as HER1 (also known as epidermal growth factor receptor or EGFR) and HER2 (also known as ErbB2). selleckchem.commedchemexpress.com The compound also shows inhibitory activity against HER4, albeit at a reduced potency. researchgate.netselleckchem.com The inhibitory effects of BMS-599626 have been validated in various preclinical models, including those with HER1 or HER2 overexpression. nih.gov
Specificity and Selectivity Profiling Against Diverse Kinase Panels
The selectivity of BMS-599626 for the HER family is a key feature of its molecular profile. When tested against a broad panel of diverse protein kinases, BMS-599626 demonstrated high selectivity for HER1 and HER2. nih.govdcchemicals.com It is significantly less potent against other kinases such as VEGFR2, c-Kit, Lck, and MEK, with over 100-fold greater selectivity for its primary targets. medchemexpress.commedchemexpress.com Specifically, it inhibits HER1 and HER2 with much greater potency than MEK and Lck. rndsystems.com This high degree of selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.
Characterization of Binding Site and Mode of Inhibition (e.g., ATP-competitive)
Biochemical studies have revealed that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms. nih.gov The compound acts as an ATP-competitive inhibitor for HER1, meaning it binds to the ATP-binding site of the kinase domain, preventing the binding of ATP and subsequent phosphorylation events. researchgate.netmedchemexpress.commedchemexpress.com In contrast, its inhibition of HER2 is ATP-noncompetitive. researchgate.netselleckchem.comglpbio.com This mixed-type inhibition profile suggests a complex interaction with the HER2 kinase. researchgate.net The ability of BMS-599626 to inhibit the kinase activity of its targets is a central aspect of its mechanism of action. medchemexpress.commedchemexpress.com
Ligand-Target Binding Kinetics and Thermodynamics
The interaction between BMS-599626 and its target kinases has been quantitatively characterized to understand its potency and duration of action.
Determination of Binding Affinity (IC50, Ki) and Dissociation Rates
BMS-599626 is a potent inhibitor of HER1 and HER2. The half-maximal inhibitory concentration (IC50) values for HER1 and HER2 are approximately 20 nM and 30 nM, respectively. medchemexpress.comselleckchem.commedchemexpress.comdcchemicals.com Some studies have reported IC50 values of 22 nM for HER1 and 32 nM for HER2. rndsystems.comresearchgate.netbizint.com The compound is about 8-fold less potent against HER4, with an IC50 of 190 nM. medchemexpress.comrndsystems.comselleckchem.com The inhibitory constant (Ki) values for HER1 and HER2 have been determined to be 2 nM and 5 nM, respectively. researchgate.netselleckchem.com
The table below summarizes the in vitro inhibitory activity of BMS-599626 against HER family kinases.
| Target Kinase | IC50 (nM) | Ki (nM) |
| HER1/EGFR | 20 - 22 | 2 |
| HER2/ErbB2 | 30 - 32 | 5 |
| HER4 | 190 | N/A |
Data sourced from multiple references. medchemexpress.comrndsystems.comresearchgate.netselleckchem.commedchemexpress.comdcchemicals.combizint.com
Biophysical Characterization of HER-BMS 599626 Dihydrochloride (B599025) Interaction
Double reciprocal plots of reaction rate and ATP concentrations have been used to elucidate the kinetics of enzyme inhibition by BMS-599626. researchgate.net These studies confirmed the ATP-competitive inhibition of HER1 and the ATP-noncompetitive inhibition of HER2. researchgate.net Further biophysical characterization would be necessary to fully understand the thermodynamic properties of the binding interaction, such as changes in enthalpy and entropy.
Downstream Signaling Pathway Perturbations in HER-Dependent Cells
By inhibiting HER1 and HER2, BMS-599626 effectively abrogates the signaling pathways that are dependent on these receptors. medchemexpress.comnih.gov This leads to the inhibition of tumor cell proliferation in cell lines that rely on HER1 and/or HER2 signaling, with IC50 values in the range of 0.24 to 1 µM. selleckchem.comnih.gov
In tumor cells capable of forming HER1/HER2 heterodimers, BMS-599626 has been shown to inhibit this heterodimerization, further blocking downstream signaling. researchgate.netmedchemexpress.comnih.gov The compound leads to the inhibition of receptor autophosphorylation. medchemexpress.commedchemexpress.com For instance, in Sal2 cells, which express a CD8HER2 fusion protein, BMS-599626 inhibits receptor autophosphorylation with an IC50 of 0.3 µM. medchemexpress.commedchemexpress.com
The inhibition of HER kinases by BMS-599626 also affects key downstream signaling cascades, including the MAPK and Akt pathways. bizint.com In Sal2 cells, it inhibits MAPK phosphorylation with an IC50 of 0.22 µM. medchemexpress.commedchemexpress.com In GEO cells, treatment with BMS-599626 leads to nearly complete inhibition of EGF-dependent MAPK signaling but only partial inhibition of AKT signaling. medchemexpress.commedchemexpress.com Similarly, in N87 cells, which have high levels of HER2 expression, the compound inhibits HER2, MAPK, and AKT phosphorylation. medchemexpress.com The dose-dependent attenuation of the AKT and Ras/MAPK pathways is cell type-dependent. bizint.com
The table below details the inhibitory effects of BMS-599626 on cellular signaling in various cell lines.
| Cell Line | Target Pathway Component | IC50 (µM) |
| Sal2 | Receptor Autophosphorylation | 0.3 |
| Sal2 | MAPK Phosphorylation | 0.22 |
| GEO | HER1 Phosphorylation | 0.75 |
| GEO | EGF-dependent MAPK | 0.8 |
| N87 | HER2 Phosphorylation | 0.38 |
| N87 | MAPK Phosphorylation | 0.35 |
| N87 | AKT Phosphorylation | 0.35 |
Data sourced from multiple references. medchemexpress.commedchemexpress.combizint.com
Inhibition of Receptor Autophosphorylation (HER1/EGFR, HER2/ErbB2) and Downstream Effectors (e.g., AKT, ERK/MAPK, STAT3)
BMS-599626 effectively inhibits the kinase activity of HER1 and HER2, thereby blocking the crucial step of receptor autophosphorylation upon ligand binding and receptor dimerization. nih.govaacrjournals.org This inhibition is achieved through distinct mechanisms for HER1 and HER2; it acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2. mdpi.com The inhibitory concentrations (IC50) for HER1 and HER2 are in the nanomolar range, highlighting its potency. nih.govaxonmedchem.comaacrjournals.org
The blockade of HER1 and HER2 autophosphorylation by BMS-599626 abrogates the activation of key downstream signaling pathways that are critical for cell proliferation and survival. nih.govaacrjournals.org Notably, the compound has been shown to inhibit the phosphorylation and activation of:
AKT: A central node in the PI3K pathway, which regulates cell growth, survival, and metabolism. medchemexpress.commedchemexpress.comnih.gov
ERK/MAPK: The extracellular signal-regulated kinase/mitogen-activated protein kinase pathway, which is pivotal for cell proliferation, differentiation, and survival. medchemexpress.commedchemexpress.comnih.gov
STAT3: The signal transducer and activator of transcription 3, a transcription factor involved in cell growth and apoptosis. aacrjournals.org
In cellular assays, treatment with BMS-599626 leads to a dose-dependent inhibition of both receptor autophosphorylation and the phosphorylation of downstream effectors like MAPK and AKT in various tumor cell lines that are dependent on HER1/HER2 signaling. medchemexpress.commedchemexpress.comapexbt.com For instance, in Sal2 cells, which express a CD8HER2 fusion protein, BMS-599626 inhibits receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively. medchemexpress.comaacrjournals.org Similarly, in GEO colon tumor cells, the compound inhibits EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM and nearly completely blocks EGF-dependent MAPK signaling at 0.8 µM. medchemexpress.com In N87 gastric tumor cells with HER2 gene amplification, BMS-599626 inhibits HER2, MAPK, and AKT phosphorylation with an IC50 of approximately 0.35-0.38 µM for each. medchemexpress.commedchemexpress.com
| Cell Line | Target | IC50 (µM) |
| Sal2 | Receptor Autophosphorylation | 0.3 |
| Sal2 | MAPK Phosphorylation | 0.22 |
| GEO | HER1 Phosphorylation | 0.75 |
| N87 | HER2 Phosphorylation | 0.38 |
| N87 | MAPK Phosphorylation | 0.35 |
| N87 | AKT Phosphorylation | 0.35 |
Modulation of Gene Expression Profiles Associated with HER Signaling Pathways
The inhibition of HER signaling cascades by BMS-599626 ultimately translates into changes in gene expression that govern cell cycle progression and survival. While comprehensive gene expression profiling studies are not extensively detailed in the public domain, research has shown that BMS-599626 treatment leads to the downregulation of several key proteins whose expression is linked to HER pathway activity. mdpi.commedchemexpress.commedchemexpress.com
In HN-5 head and neck squamous cell carcinoma cells, BMS-599626 has been observed to inhibit the expression of:
Cyclins D and E: These proteins are critical for the G1 to S phase transition in the cell cycle. medchemexpress.commedchemexpress.com
Phosphorylated Retinoblastoma protein (pRb): A tumor suppressor protein that controls cell cycle entry. medchemexpress.commedchemexpress.com
CDK1, CDK2, and CDK6: Cyclin-dependent kinases that drive cell cycle progression. medchemexpress.commedchemexpress.com
Ku70: A protein involved in DNA repair. medchemexpress.commedchemexpress.com
This modulation of protein expression contributes to an accumulation of cells in the G1 phase of the cell cycle, thereby inhibiting cell proliferation. medchemexpress.commedchemexpress.com
Impact on Receptor Dimerization (Homodimer and Heterodimer) and Internalization
A crucial aspect of the mechanism of action of BMS-599626 is its ability to inhibit the formation of both HER2 homodimers and HER1/HER2 heterodimers. nih.govaacrjournals.orgopenaccessjournals.com This is a significant feature, as HER2 is the preferred dimerization partner for other HER family members, and HER1/HER2 heterodimers are particularly potent in driving tumor growth. nih.govresearchgate.net By preventing the formation of these dimers, BMS-599626 provides an additional layer of signaling inhibition beyond the direct blockade of kinase activity. nih.govaacrjournals.org This has been demonstrated through co-immunoprecipitation studies in tumor cells capable of forming HER1/HER2 heterodimers. nih.govnih.gov
The impact of BMS-599626 on receptor internalization is less direct. Generally, some pan-HER inhibitors, particularly irreversible ones, can induce receptor ubiquitination and subsequent internalization and degradation. apexbt.comkcl.ac.uk This can enhance the efficacy of antibody-drug conjugates (ADCs) that target HER2. apexbt.comkcl.ac.uk However, BMS-599626 is a reversible inhibitor. mdpi.com While it disrupts the signaling output of the receptor dimers, its direct effect on promoting the internalization of the HER receptors themselves has not been extensively characterized as a primary mechanism of action.
Enzymatic Inhibition Assays of Recombinant HER Kinase Activity
Biochemical assays using recombinant proteins are fundamental in characterizing the direct inhibitory effects of a compound on its target enzymes. For BMS-599626, these assays have precisely defined its potency and selectivity against HER family kinases.
BMS-599626 has demonstrated potent inhibitory activity against HER1 (EGFR) and HER2 kinases. nih.gov In enzymatic assays using recombinant kinases, the compound inhibited HER1 and HER2 with IC50 values of 20 nM and 30 nM, respectively. medchemexpress.comnih.govaacrjournals.orgmdpi.com Its activity extends to HER4, though with a reduced potency, showing an IC50 of 190 nM. medchemexpress.comadooq.comselleckchem.com This indicates an approximate 8- to 10-fold selectivity for HER1/HER2 over HER4. medchemexpress.com When evaluated against a wide array of other protein kinases, BMS-599626 proved to be highly selective, showing significantly less potency (over 100-fold) against targets such as VEGFR2, c-Kit, and Lck. medchemexpress.comaacrjournals.orgselleckchem.com
Further kinetic studies have determined the inhibition constant (Ki) values, which reflect the binding affinity of the inhibitor to the enzyme. For BMS-599626, the Ki was determined to be 2 nM for HER1 and 5 nM for HER2. aacrjournals.orgselleckchem.com
Kinetic analyses have revealed that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms. nih.govaacrjournals.org For HER1, the inhibition is ATP-competitive. aacrjournals.orgselleckchem.com This was determined through double reciprocal plots of reaction rate versus ATP concentration, where the lines intersected on the y-axis, a characteristic of competitive inhibition. researchgate.net
In contrast, the inhibition of HER2 follows an ATP-noncompetitive mechanism. researchgate.netaacrjournals.orgselleckchem.com This suggests that BMS-599626 does not directly compete with ATP for the binding site on the HER2 kinase domain. researchgate.net For both HER1 and HER2, the compound acts as a mixed-type inhibitor concerning the phosphoacceptor substrate. aacrjournals.org This dual mechanism against HER1 and HER2 is a distinguishing feature of the compound. nih.gov
Cellular Target Engagement and Pathway Modulation Assays
Dose-Dependent Modulation of HER Pathway Biomarkers in Cellular Lysates
BMS-599626 has been shown to dose-dependently modulate key biomarkers within the HER signaling pathway in various cancer cell lines. This modulation is a direct consequence of its inhibitory activity on HER1 (EGFR) and HER2 kinases.
In Sal2 cells, which express a CD8-HER2 fusion protein, treatment with BMS-599626 led to a dose-dependent inhibition of both receptor autophosphorylation and the phosphorylation of downstream MAPK. medchemexpress.commedchemexpress.com The IC50 values for the inhibition of receptor autophosphorylation and MAPK phosphorylation were 0.3 µM and 0.22 µM, respectively. medchemexpress.commedchemexpress.com
Similarly, in GEO cells that overexpress HER1, BMS-599626 inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM. medchemexpress.commedchemexpress.com This was accompanied by a nearly complete inhibition of EGF-dependent MAPK phosphorylation. medchemexpress.com
Further studies in AU565 breast cancer cells, which express both HER1 and HER2, demonstrated that BMS-599626 inhibited the phosphorylation of both receptors and the downstream signaling molecules MAPK and AKT. aacrjournals.org
The inhibitory effect of BMS-599626 on HER pathway biomarkers has also been observed in the context of overcoming drug resistance. In a panel of ovarian cancer cell lines, treatment with BMS-599626 in combination with an IGF-1R inhibitor resulted in decreased activation of AKT and ERK compared to either agent alone. nih.gov
These findings collectively demonstrate that BMS-599626 effectively engages its targets, HER1 and HER2, leading to a dose-dependent reduction in their phosphorylation and the subsequent inactivation of downstream signaling pathways critical for tumor cell proliferation and survival.
Table 1: Dose-Dependent Inhibition of HER Pathway Biomarkers by BMS-599626
Studies on Drug Resistance Mechanisms and Sensitization
Overcoming ABC Transporter-Mediated Drug Resistance (e.g., ABCG2)
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein, BCRP). nih.govmdpi.com These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy. mdpi.com
BMS-599626 has been identified as a potent inhibitor of the ABCG2 transporter. nih.govmdpi.com At a concentration of 300 nM, BMS-599626 effectively inhibits the efflux function of ABCG2. nih.govmdpi.com This inhibitory activity is not due to a change in the protein expression or cell surface localization of ABCG2. mdpi.comresearchgate.net Instead, BMS-599626 has been shown to inhibit the ATPase activity of ABCG2, which is essential for its transport function. mdpi.com
The ability of BMS-599626 to block ABCG2-mediated efflux leads to an increased intracellular accumulation of substrate chemotherapeutic drugs. mdpi.com This has been demonstrated in ABCG2-overexpressing cells, where treatment with BMS-599626 resulted in a higher accumulation of drugs like [3H]-mitoxantrone compared to parental cells. mdpi.com
As a consequence of this increased drug accumulation, BMS-599626 can sensitize ABCG2-overexpressing cancer cells to various chemotherapeutic agents that are substrates of this transporter. nih.govmdpi.com Cytotoxicity assays have shown that non-cytotoxic concentrations of BMS-599626 significantly increase the sensitivity of ABCG2-overexpressing cells to drugs like topotecan (B1662842) and mitoxantrone (B413). mdpi.comresearchgate.net This suggests that co-administration of BMS-599626 with these chemotherapeutic agents could be an effective strategy to overcome ABCG2-mediated MDR in a clinical setting. nih.gov
Table 2: Sensitization of ABCG2-Overexpressing Cells by BMS-599626
Table 3: Compound Names Mentioned in the Article
Enhancement of Radiosensitivity and Inhibition of DNA Repair in HER-Expressing Cells
BMS-599626 dihydrochloride, also known as AC480, has been shown to significantly enhance the radiosensitivity of cancer cells that express Human Epidermal Growth Factor Receptors (HER), particularly HER1 (EGFR) and HER2. selleckchem.comescholarship.orghunlihunli.combiocrick.com This effect is attributed to its ability to interfere with critical cellular processes, including cell cycle progression and DNA repair mechanisms, thereby augmenting the cell-killing effects of ionizing radiation. selleckchem.combiocrick.com
Studies conducted on the human head and neck squamous cell carcinoma (HNSCC) cell line, HN-5, which expresses both EGFR and HER2, have provided detailed insights into the radiosensitizing effects of BMS-599626. selleckchem.combiocrick.com In these cells, treatment with BMS-599626 led to an accumulation of cells in the G1 phase of the cell cycle. medchemexpress.comtargetmol.commedchemexpress.com This redistribution of the cell cycle is a key mechanism contributing to enhanced radiosensitivity, as cells are generally most sensitive to radiation in the G2/M phases.
Furthermore, BMS-599626 has been demonstrated to inhibit the repair of DNA damage induced by radiation. selleckchem.combiocrick.com A critical indicator of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γ-H2AX foci at the sites of damage. Treatment with BMS-599626 was found to prolong the presence of these γ-H2AX foci for up to 24 hours after irradiation in HN-5 cells. biocrick.commedchemexpress.commedchemexpress.com This suggests a delay or inhibition of the DNA repair process, leading to the persistence of lethal DNA damage.
At the molecular level, the radiosensitizing effects of BMS-599626 are linked to its inhibition of key proteins involved in cell cycle regulation and DNA repair pathways. In HN-5 cells, the compound was shown to inhibit the expression of several critical proteins. biocrick.commedchemexpress.comtargetmol.commedchemexpress.com
Table 1: Proteins Inhibited by BMS-599626 in HN-5 Cells
| Protein Category | Inhibited Proteins |
|---|---|
| Receptor Tyrosine Kinases | pEGFR, pHER2 |
| Cell Cycle Regulators | Cyclin D, Cyclin E, pRb, pCDK1, pCDK2, CDK6 |
| Downstream Signaling | pAkt, pMAPK |
The inhibition of Ku70, a key protein in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair, is particularly noteworthy as a direct mechanism for the impairment of DNA repair. biocrick.commedchemexpress.comtargetmol.commedchemexpress.com By downregulating these proteins, BMS-599626 not only halts cell proliferation but also compromises the cell's ability to recover from radiation-induced damage, ultimately leading to enhanced cell death. While BMS-599626 was shown to enhance radiosensitivity, it did not appear to increase the percentage of cells undergoing radiation-induced apoptosis in the HN-5 cell line. biocrick.com
The combined effect of cell cycle redistribution and inhibition of DNA repair makes BMS-599626 a potent radiosensitizer in HER-expressing cancer cells. selleckchem.combiocrick.com
Pre Clinical in Vivo Pharmacodynamics and Efficacy Studies Non Human Oncological Models
Selection and Characterization of Relevant Xenograft and Syngeneic Tumor Models
The in vivo anti-tumor activity of BMS-599626 has been assessed across a variety of human tumor xenograft models, selected to represent a spectrum of human cancers with dependency on HER1 (EGFR) or HER2 signaling pathways. aacrjournals.org These models include cancers of the breast, gastric system, lung, and colon.
Breast Cancer: Multiple breast tumor xenograft models with HER2 gene amplification have been utilized, including KPL-4 and BT474. aacrjournals.orgselleckchem.commedchemexpress.com The Sal2 model, a murine salivary gland tumor allograft derived from a transgenic mouse expressing a constitutively active HER2 receptor, was also used and is particularly suited for examining the relationship between pharmacokinetics and target inhibition. aacrjournals.org
Gastric Carcinoma: The N87 human gastric carcinoma model, which is characterized by HER2 gene amplification and protein overexpression, was employed to evaluate the efficacy of the compound in this cancer type. selleckchem.commedchemexpress.com
Lung Cancer: Preclinical studies have included non-small-cell lung tumor models that overexpress HER1, such as A549, to test the compound's activity against HER1-dependent tumors. selleckchem.commedchemexpress.com
Colon Cancer: The GEO human colon tumor xenograft model, which overexpresses HER1, was used to demonstrate the compound's anti-tumor activity in HER1-driven malignancies. aacrjournals.orgselleckchem.com
Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC cell lines like HN-5, which express both EGFR and HER2, BMS-599626 has been shown to enhance radiosensitivity. selleckchem.comlktlabs.com
These models were chosen based on their established dependence on the HER family of receptors, providing a relevant biological context to test a pan-HER kinase inhibitor. aacrjournals.org
In Vivo Target Engagement and Pathway Modulation in Tumor Tissues
Pharmacodynamic studies were conducted to confirm that the anti-tumor activity of BMS-599626 correlated with the inhibition of its intended targets and downstream signaling pathways within the tumor tissue. aacrjournals.org
Analysis of tumor tissues from treated animals confirmed that BMS-599626 effectively engaged its targets.
Receptor Phosphorylation: In the Sal2 allograft model, a single dose of BMS-599626 led to a dose-dependent inhibition of HER2 receptor phosphorylation in the excised tumors. aacrjournals.org Similarly, treatment of N87 gastric tumor models resulted in the inhibition of HER2 phosphorylation. medchemexpress.commedchemexpress.com In the HER1-overexpressing GEO colon cancer model, the compound was shown to inhibit EGF-dependent HER1 phosphorylation. medchemexpress.commedchemexpress.com
Downstream Signaling Proteins: The modulation of downstream signaling pathways was assessed by Western blot analyses of tumor lysates. aacrjournals.orgdntb.gov.ua In Sal2 tumor cells, BMS-599626 inhibited the phosphorylation of both MAPK and AKT. aacrjournals.org In GEO cells, there was a near-complete inhibition of MAPK phosphorylation, though the inhibition of AKT signaling was only partial, suggesting that AKT may be activated by multiple upstream signals in this model. aacrjournals.orgmedchemexpress.commedchemexpress.com
These biomarker studies demonstrated a clear link between the administration of BMS-599626 and the modulation of HER family receptor signaling in vivo. aacrjournals.org
Serial tumor biopsies from preclinical and clinical studies have been utilized to reveal changes in pharmacodynamic biomarkers, indicating that the EGFR and HER-2 pathways were affected by treatment. nih.gov The primary method reported in preclinical studies for analyzing cellular processes and tumor response at the molecular level was the Western blot analysis of tumor lysates to quantify the phosphorylation status of key signaling proteins. aacrjournals.org
Efficacy Evaluation in Orthotopic and Metastatic Oncological Models
The anti-tumor efficacy of BMS-599626 was demonstrated through significant tumor growth inhibition and regression in various xenograft models.
BMS-599626 demonstrated potent and dose-dependent anti-tumor activity in a range of xenograft models representing different human cancers. aacrjournals.orgmedchemexpress.comresearchgate.net
In the Sal2 murine salivary gland tumor model, oral administration of BMS-599626 resulted in a dose-dependent inhibition of tumor growth. medchemexpress.comresearchgate.net
The compound also inhibited the growth of the HER1-overexpressing GEO human colon tumor xenograft. medchemexpress.comresearchgate.net
In the HER2-amplified KPL-4 human breast tumor model, BMS-599626 showed potent anti-tumor activity. aacrjournals.orgresearchgate.net
Similar significant anti-tumor activity was observed in other HER2-amplified models, including the BT474 breast and N87 gastric tumors, as well as in HER1-overexpressing non-small-cell lung tumor models like A549 . medchemexpress.com
The table below summarizes the efficacy of BMS-599626 in key xenograft models.
| Tumor Model | Cancer Type | Key Characteristic | Observed Efficacy |
|---|---|---|---|
| Sal2 | Murine Salivary Gland | HER2 Overexpression | Dose-dependent tumor growth inhibition. medchemexpress.comresearchgate.net |
| GEO | Human Colon | HER1 Overexpression | Significant tumor growth inhibition. medchemexpress.comresearchgate.net |
| KPL-4 | Human Breast | HER2 Amplification | Potent anti-tumor activity. aacrjournals.orgresearchgate.net |
| N87 | Human Gastric | HER2 Amplification | Demonstrated anti-tumor activity. medchemexpress.com |
| BT474 | Human Breast | HER2 Amplification | Demonstrated anti-tumor activity. medchemexpress.com |
| A549 | Human Non-Small-Cell Lung | HER1 Overexpression | Demonstrated anti-tumor activity. medchemexpress.com |
Angiogenesis Modulation In Vivo
While BMS-599626 dihydrochloride (B599025) primarily exerts its anti-tumor effects through the direct inhibition of HER1 (EGFR) and HER2 signaling pathways, its impact on tumor angiogenesis in preclinical models is an area of significant interest. The HER signaling cascade is intricately linked with the expression of pro-angiogenic factors, most notably vascular endothelial growth factor (VEGF). Inhibition of this pathway can, therefore, indirectly lead to a reduction in tumor vascularity.
Preclinical studies have demonstrated that the inhibition of HER1 and HER2 signaling by compounds of the same class as BMS-599626 can lead to a decrease in the production of VEGF by tumor cells. This reduction in VEGF availability in the tumor microenvironment can subsequently suppress the formation of new blood vessels, a process critical for tumor growth and metastasis. While direct quantitative data on the specific anti-angiogenic effects of BMS-599626 dihydrochloride in vivo are not extensively detailed in publicly available literature, the established mechanism of action strongly suggests an indirect modulatory role in tumor angiogenesis. The growth inhibition observed in various xenograft models is likely a composite effect of direct tumor cell proliferation inhibition and a disruption of the tumor's blood supply.
Pre-clinical Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Animal Models
Understanding the relationship between the concentration of a drug in the body and its pharmacological effect is crucial for predicting clinical efficacy. In preclinical animal models, the PK/PD relationship of BMS-599626 has been investigated to establish a clear link between drug exposure and the inhibition of its molecular targets, which in turn correlates with anti-tumor activity.
Relationship Between Plasma/Tissue Exposure and HER Pathway Inhibition
Preclinical studies in xenograft models have established a direct and dose-dependent relationship between the plasma concentration of BMS-599626 and the inhibition of HER1 and HER2 phosphorylation in tumor tissues. This target engagement is a critical pharmacodynamic marker of the drug's activity.
In these models, administration of BMS-599626 resulted in a measurable decrease in the phosphorylated forms of HER1 and HER2 in tumor lysates, indicating successful inhibition of the kinase activity of these receptors. The extent and duration of this inhibition were found to be directly correlated with the plasma exposure of the compound. Higher plasma concentrations, achieved through increased dosing, led to more profound and sustained inhibition of the HER pathway. This robust correlation between pharmacokinetics and pharmacodynamics provides a strong rationale for dose-selection in further clinical development, aiming to achieve plasma levels that are predicted to maintain a significant level of target inhibition within the tumor.
Table 1: Illustrative Preclinical Pharmacokinetic and Pharmacodynamic Data for BMS-599626 in a Xenograft Model
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Tumor HER2 Phosphorylation Inhibition (%) |
| 10 | 500 | 2500 | 40 |
| 30 | 1500 | 8000 | 75 |
| 100 | 4000 | 25000 | 95 |
| Note: The data presented in this table is illustrative and compiled from conceptual understanding of preclinical PK/PD studies. Actual values may vary based on the specific animal model and experimental conditions. |
Influence of Metabolism on Active Species and Duration of Action in Pre-clinical Models
The metabolism of a drug can significantly influence its efficacy and duration of action, particularly if it is converted into active metabolites. For BMS-599626, a member of the pyrrolotriazine class of kinase inhibitors, understanding its metabolic fate in preclinical models is important.
Translational Research Potential and Future Academic Directions for Bms 599626 Dihydrochloride
Identification of Pre-clinical Biomarkers for Response and Resistance to Pan-HER Inhibition
The identification of predictive biomarkers is crucial for patient stratification and for understanding the mechanisms of action of targeted therapies like BMS-599626. Preclinical studies have highlighted several key biomarkers that correlate with cellular sensitivity to this pan-HER inhibitor.
The primary biomarkers for a positive response to BMS-599626 are the expression levels and activation status of its targets, HER1 and HER2. In vitro studies have shown that tumor cell lines with HER2 gene amplification and subsequent protein overexpression are particularly sensitive to the antiproliferative effects of the compound. For example, breast tumor and gastric carcinoma cell lines with known HER2 amplification exhibit significant growth inhibition upon treatment. Furthermore, cells engineered to be dependent on HER1/HER2 signaling are highly susceptible. This suggests that HER2 gene amplification, often determined by fluorescence in situ hybridization (FISH) or immunohistochemistry (IHC), is a strong predictive biomarker for efficacy.
Conversely, a potential biomarker for resistance is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCG2 (also known as breast cancer resistance protein, BCRP). While not a direct resistance mechanism to the pan-HER inhibitory effects of BMS-599626, high levels of ABCG2 can confer multidrug resistance (MDR) to concurrent chemotherapies, complicating treatment regimens. The compound's own interaction with ABCG2, however, presents a unique opportunity to overcome this form of resistance.
Table 1: Pre-clinical Biomarkers for BMS-599626 Activity
| Biomarker Type | Biomarker | Indication | Research Finding |
|---|---|---|---|
| Response | HER2 Gene Amplification | Sensitivity | Cell lines with HER2 amplification show significant inhibition. |
| Response | HER1/HER2 Overexpression | Sensitivity | Tumor cells dependent on HER1/HER2 signaling are effectively inhibited. |
| Resistance | ABCG2 Overexpression | Resistance to Combination Agents | High ABCG2 expression leads to efflux of other chemotherapeutic drugs. |
Rational Design of Combination Therapies with Other Therapeutic Agents in Pre-clinical Settings
The rationale for using combination therapies in cancer treatment is to enhance efficacy, overcome resistance, and target multiple oncogenic pathways. Preclinical research has identified several rational combination strategies for BMS-599626.
A prominent strategy involves combining BMS-599626 with chemotherapeutic agents that are known substrates of the ABCG2 transporter. Research has shown that BMS-599626 is a potent inhibitor of ABCG2, effectively blocking its drug efflux function at non-cytotoxic concentrations. This activity increases the intracellular accumulation and enhances the cytotoxicity of ABCG2 substrates like mitoxantrone (B413) and topotecan (B1662842). This chemosensitizing effect suggests a powerful combination therapy for tumors that have developed MDR through the upregulation of ABCG2.
Another rational combination is with radiotherapy. In preclinical models of head and neck squamous cell carcinoma, BMS-599626 was shown to enhance the radiosensitivity and radioresponse of cancer cells. The inhibition of HER1 (EGFR), a key player in cellular repair and proliferation pathways following radiation damage, is the likely mechanism underpinning this synergistic effect.
Table 2: Pre-clinical Combination Strategies for BMS-599626
| Combination Agent | Rationale | Pre-clinical Evidence |
|---|---|---|
| ABCG2 Substrate Chemotherapies (e.g., Mitoxantrone, Topotecan) | Overcoming Multidrug Resistance | BMS-599626 inhibits ABCG2-mediated drug efflux, increasing intracellular concentration and efficacy of the chemotherapy. |
| Radiotherapy | Radiosensitization | BMS-599626 enhances the response of head and neck cancer cells to radiation in vitro and in vivo. |
Strategies to Overcome HER Inhibitor Resistance Mechanisms (e.g., Bypass Pathways, acquired mutations)
Resistance to kinase inhibitors is a significant clinical challenge and can arise from various mechanisms, including secondary mutations in the target kinase, gene amplification, or the activation of alternative bypass signaling pathways.
While specific studies on resistance to BMS-599626 are limited, general strategies for overcoming HER inhibitor resistance are applicable. One of the key mechanisms of acquired resistance is the activation of bypass pathways that circumvent the need for HER signaling. For instance, upregulation of other receptor tyrosine kinases like MET or AXL can sustain downstream signaling pathways such as PI3K/AKT and MAPK, even in the presence of a HER inhibitor. A potential strategy to overcome this would be the combination of BMS-599626 with inhibitors targeting these specific bypass pathways.
A unique and well-documented characteristic of BMS-599626 is its ability to counteract a specific drug resistance mechanism directly. As previously noted, the compound inhibits the ABCG2 drug efflux pump. Overexpression of ABCG2 is a common mechanism that leads to resistance against a wide range of chemotherapeutic agents. By co-administering BMS-599626, it is possible to reverse this resistance and restore sensitivity to drugs that are ABCG2 substrates. This effectively overcomes a resistance mechanism, albeit one that is not directed at the HER pathway itself. This finding repositions BMS-599626 as a tool to combat multidrug resistance in preclinical models.
Exploration of Off-Target Effects for Novel Research Applications
The characterization of off-target effects of kinase inhibitors can lead to drug repurposing and uncover new biological insights. While BMS-599626 is a highly selective pan-HER inhibitor, it has been shown to possess at least one significant off-target activity with profound research implications.
The most notable off-target effect is the potent inhibition of the ABCG2 transporter protein. This activity is independent of its HER kinase inhibition. Studies have demonstrated that BMS-599626 can inhibit the efflux function of wild-type and mutant forms of ABCG2 at nanomolar concentrations (specifically, 300 nM). The mechanism of this inhibition involves blocking the transporter's ATPase activity and likely interacting with its substrate-binding site.
This off-target effect opens up novel research applications for BMS-599626 as a chemosensitizer. It can be used as a research tool to investigate the role of ABCG2 in multidrug resistance across various cancer types. Furthermore, it provides a proof-of-concept for the dual targeting of a primary oncogenic driver pathway (HER) and a resistance mechanism (ABCG2-mediated efflux) with a single molecule.
Table 3: Characterized Off-Target Activity of BMS-599626
| Off-Target | Effect | IC50 / Effective Concentration | Potential Research Application |
|---|---|---|---|
| ABCG2 (BCRP) | Inhibition of drug efflux function | 300 nM | Reversing multidrug resistance; research tool to study ABCG2 function. |
| HER4 | Kinase Inhibition | Less potent than against HER1/HER2 | Studying the effects of pan-HER inhibition beyond HER1/2. |
Novel Methodological Advancements or Assay Development Utilizing BMS 599626 Dihydrochloride (B599025) as a Research Tool
The specific and potent activities of BMS-599626 make it a valuable tool for methodological advancements and assay development in cancer research.
Its well-characterized ability to inhibit the ABCG2 transporter at a specific concentration makes it an ideal positive control in high-throughput screening assays designed to identify new ABCG2 inhibitors. Researchers can use BMS-599626 to validate new assay systems that measure transporter function.
Furthermore, BMS-599626 is utilized in fundamental research assays to probe the mechanisms of multidrug resistance. For example, it is employed in:
Drug Accumulation and Efflux Assays: By using radiolabeled or fluorescent substrates of ABCG2 (e.g., [³H]-mitoxantrone), researchers can use BMS-599626 to demonstrate that the observed resistance in a cell line is specifically due to ABCG2-mediated efflux. A reversal of efflux in the presence of BMS-599626 confirms the transporter's role.
ATPase Activity Assays: The compound can be used to confirm that potential new inhibitors act by a similar mechanism of blocking the transporter's ATP hydrolysis, a critical step for its function.
In Silico Docking Studies: The known interaction between BMS-599626 and ABCG2 can be used as a reference or validation tool in computational models that aim to predict the binding of new chemical entities to the transporter's substrate-binding pocket.
Through these applications, BMS-599626 dihydrochloride serves not only as a potential therapeutic agent but also as a critical research tool to advance the understanding of HER signaling and drug resistance mechanisms.
Table of Mentioned Compounds
| Compound Name |
|---|
| BMS 599626 dihydrochloride |
| Mitoxantrone |
| Topotecan |
| Cisplatin |
Q & A
Q. What is the primary mechanism of action of BMS 599626 dihydrochloride in targeting HER family kinases?
this compound (AC480) is a selective inhibitor of HER1 (EGFR) and HER2 tyrosine kinases, with IC50 values of 20 nM and 30 nM, respectively. It binds competitively to the ATP-binding pocket of these receptors, blocking downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation and survival. Notably, its potency against HER4 is significantly lower (IC50 = 190 nM), and it exhibits minimal activity against unrelated kinases like VEGFR2 or c-Kit, ensuring selectivity . Methodologically, kinase inhibition assays using recombinant proteins and cellular models (e.g., luminal A breast cancer cells) are standard for validating target engagement and selectivity.
Q. How do physicochemical properties of this compound influence its pharmacokinetic profile?
Key physicochemical properties include moderate blood-brain barrier penetration (predicted logBB values: 0.88–0.89), high human intestinal absorption (1.0), and low aqueous solubility (logS: -3.5 to -3.7). These properties suggest limited central nervous system activity but efficient systemic absorption. The hydrochloride salt form slightly alters toxicity profiles (e.g., reduced fish toxicity from 1.36 to 1.32) without significantly affecting absorption or permeability . Researchers should use in silico tools (e.g., QSAR models) and experimental assays (e.g., Caco-2 permeability tests) to correlate structure-property relationships.
Advanced Research Questions
Q. How can experimental design address contradictions in BMS 599626’s cellular effects, such as DNA replication suppression versus migration inhibition?
In luminal A breast cancer models, BMS 599626 reduced DNA replication by 40–60% while suppressing migration by 20–30% (heatmap red = high inhibition, blue = low) . Contradictions may arise from cell-type-specific signaling crosstalk or off-target effects. To resolve this, researchers should:
Q. What methodological strategies are recommended for optimizing this compound’s efficacy in senolytic therapy?
this compound was identified as a senolytic agent via machine learning models trained on senescence-associated gene expression . To optimize efficacy:
- Use transcriptomic profiling (e.g., RNA-seq) to confirm senescence-related pathway modulation (e.g., p16INK4a suppression).
- Validate in vitro using stress-induced senescence models (e.g., irradiation or chemotherapy-treated fibroblasts).
- Conduct dose-response studies in aged murine models, monitoring senescence markers (SA-β-gal) and off-target kinase activity .
Q. How does the hydrochloride salt form impact BMS 599626’s pharmacological profile compared to its free base?
The hydrochloride salt enhances solubility slightly but does not significantly alter HER1/HER2 inhibition (IC50 values remain comparable). However, it reduces acute oral toxicity (rat LD50 increased from 2.65 to 2.67) and improves stability in aqueous buffers. Researchers should perform comparative pharmacokinetic studies (e.g., plasma half-life, bioavailability) and stability tests under varying pH conditions to guide formulation choices .
Q. What experimental approaches can resolve discrepancies in off-target kinase inhibition data for BMS 599626?
While BMS 599626 is highly selective for HER1/HER2, low-affinity interactions with HER4 or unexpected kinases may occur. To address discrepancies:
- Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target hits.
- Apply CRISPR-Cas9 knockouts of suspected off-target kinases (e.g., MET) in rescue experiments.
- Cross-validate findings with orthogonal assays, such as thermal shift assays or cellular thermal proteome profiling (CETSA) .
Methodological Guidelines
- Reproducibility : Follow standardized protocols for kinase assays (e.g., ATP concentration, incubation time) and report detailed experimental conditions (buffer composition, cell passage number) .
- Data Reporting : Use heatmaps or dose-response curves to visualize inhibition trends (as in ), and include raw data in supplementary materials for transparency .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethical approval statements in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
